2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS No.: 22177-46-4
Cat. No.: VC21328159
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22177-46-4 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-amino-4H-isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2 |
| Standard InChI Key | LBNIVJQTSUZBGG-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C(=O)N(C1=O)N |
| Canonical SMILES | C1C2=CC=CC=C2C(=O)N(C1=O)N |
Introduction
Chemical Structure and Properties
Basic Chemical Information
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a nitrogen-containing heterocyclic compound with significant research interest. Its core structure belongs to the isoquinoline family, specifically with modifications that include reduction of the aromatic ring (tetrahydro) and the addition of an amino group.
The compound has the following essential chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 22177-46-4 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 164.17 g/mol |
| Alternative Names | 2-Aminoisoquinoline-1,3(2H,4H)-dione |
| Melting Point | 145-148°C |
The structure contains a benzene ring fused to a six-membered heterocyclic ring containing a nitrogen atom. The amino group at position 2 and the two carbonyl groups at positions 1 and 3 give this molecule its distinct chemical properties and reactivity patterns .
Physical Properties and Stability
The compound typically presents as a crystalline solid under standard conditions. Like many amino-substituted heterocycles, 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits hygroscopic properties, requiring careful storage in dry conditions to maintain its integrity . The double carbonyl functionality (1,3-dione) in the structure contributes to its polarity and solubility characteristics.
Synthetic Methodologies
Enantioselective Synthesis
For applications requiring stereochemically pure compounds, enantioselective synthetic routes have been developed for similar tetrahydroisoquinoline structures. Research by Canadian scientists demonstrates that 1-substituted tetrahydroisoquinoline-1-carboxylic acids can be synthesized with high stereoselectivity, a methodology that could potentially be adapted for synthesizing derivatives of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione .
The synthetic route described in the literature involves the conversion of starting materials to (+)- and (−)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acids with high stereoselectivity, suggesting that similar approaches could be employed for other tetrahydroisoquinoline derivatives including those with amino functionality .
Biological Activities
Pharmacological Properties
The biological activities of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione are of significant interest due to its structural similarity to compounds with established pharmacological effects. Compounds containing the tetrahydroisoquinoline scaffold have demonstrated diverse biological activities, particularly against neurodegenerative disorders.
Related compounds in the isoindoline-1,3-dione class have shown notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmitter regulation and are targets for treating neurodegenerative conditions like Alzheimer's disease .
Structure-Activity Relationships
The relationship between structural features and biological activity provides important insights for drug development. For isoindoline-1,3-dione derivatives, which share structural similarities with our compound of interest, the following structure-activity relationships have been observed:
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The presence of aryl or heteroaryl substituents connected through a piperazine moiety significantly impacts inhibitory activity against cholinesterases.
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Compounds with phenyl substituents at position 4 of piperazine have shown IC₅₀ values as low as 1.12 μM against AChE .
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Tetrahydroisoquinoline moiety-containing derivatives have demonstrated comparable activity with IC₅₀ values around 1.14 μM .
These findings suggest that the amino group in 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione may contribute to potential interactions with biological targets through hydrogen bonding or other non-covalent interactions.
Comparative Analysis with Related Compounds
Structural Analogues
Understanding the relationship between 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its structural analogues provides valuable context for its chemical and biological properties. The table below compares key features of related compounds:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | 22177-46-4 | C₉H₈N₂O₂ | Reference compound |
| 1,2,3,4-Tetrahydroisoquinoline-1,3-dione | 4456-77-3 | C₉H₇NO₂ | Lacks amino group at position 2 |
| 1-Hydroxy-2-amino-1,2,3,4-tetrahydroisoquinoline | - | C₉H₁₂N₂O | Contains hydroxy group at position 1 instead of carbonyl |
| 1-Methyl-2-amino-1,2,3,4-tetrahydroisoquinoline | - | C₁₀H₁₄N₂ | Contains methyl group at position 1 instead of carbonyl |
The presence of the amino group in 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione distinguishes it from the non-amino analogue (1,2,3,4-Tetrahydroisoquinoline-1,3-dione), potentially conferring different hydrogen-bonding capabilities and biological interactions .
Activity Comparison
Research on related compounds provides insights into the potential activity profile of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione. For instance, derivatives of isoindoline-1,3-dione have shown varying degrees of inhibitory activity against cholinesterases:
These findings suggest that compounds with structural similarities to 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione may exhibit selective inhibitory activity against specific cholinesterases, with potential applications in treating neurodegenerative conditions .
Analytical Identification Methods
Spectroscopic Characterization
For the identification and structural confirmation of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and related compounds, several spectroscopic techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule. For similar compounds, characteristic signals include those from the benzene ring protons and the carbonyl carbon atoms of the imide ring .
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Infrared Spectroscopy (FT-IR): This technique identifies functional groups through their characteristic absorption frequencies. For dione structures like 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, carbonyl stretching vibrations typically appear in the range of 1700-1780 cm⁻¹ .
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Mass Spectrometry (ESI-MS): Provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation.
Research Applications and Future Directions
Current Research Areas
Current research involving 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and related compounds focuses on several key areas:
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Neurodegenerative Disorders: The potential cholinesterase inhibitory activity of tetrahydroisoquinoline derivatives makes them candidates for developing treatments for conditions like Alzheimer's disease .
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Structure-Activity Relationship Studies: Ongoing research aims to understand how structural modifications affect biological activity, guiding the design of more potent and selective compounds.
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Synthetic Methodology Development: Efforts continue to develop more efficient and stereoselective synthetic routes to tetrahydroisoquinoline derivatives, including those with amino functionality .
Future Research Directions
Several promising directions for future research on 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione include:
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Exploration of additional biological targets beyond cholinesterases, considering the diverse activities reported for related heterocyclic compounds.
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Development of more selective derivatives through targeted structural modifications, potentially enhancing activity against specific biological targets.
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Investigation of potential applications in other therapeutic areas, such as anti-inflammatory or antimicrobial agents, based on the biological activities observed in related compounds.
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Optimization of synthetic routes to improve yields, reduce environmental impact, and enable large-scale production for further applications.
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